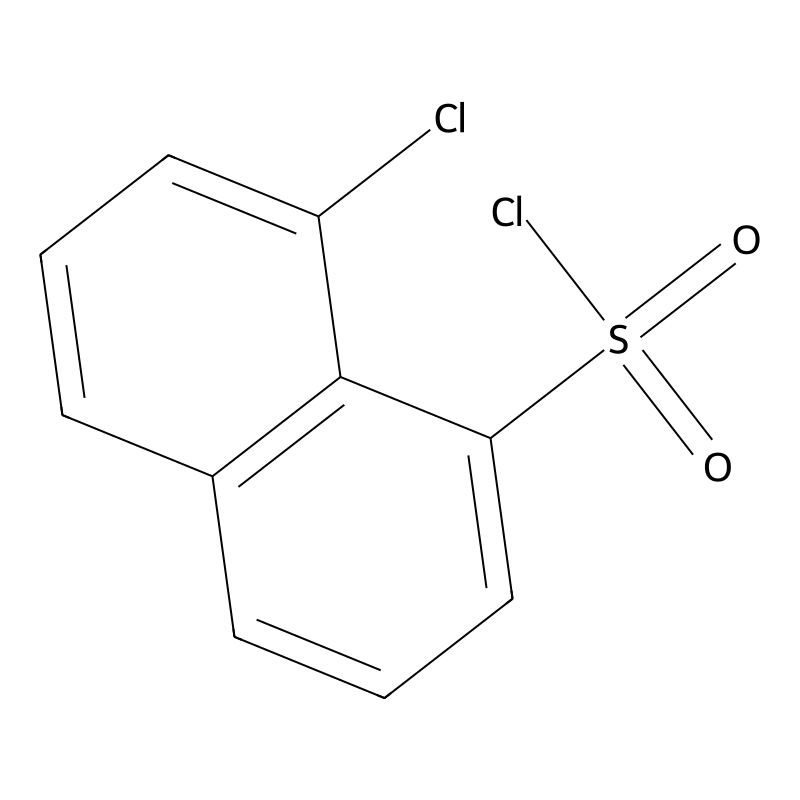

8-Chloronaphthalene-1-sulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Desulfitative Carbonylative Stille Cross-Coupling Reaction

Field: Organic Chemistry

Application: 1-Naphthalenesulfonyl chloride is used in desulfitative carbonylative Stille cross-coupling reactions with tin-glucal derivatives

Preparation of 5’-O-naphthalenesulfonyldeoxyuridine and 1-sulfonylindazole derivatives

8-Chloronaphthalene-1-sulfonyl chloride has the molecular formula C₁₀H₆Cl₂O₂S and a molecular weight of 261.12 g/mol. It is characterized by the presence of a sulfonyl chloride functional group attached to a chlorinated naphthalene ring. The compound is typically available as a solid and is known for its reactivity due to the sulfonyl chloride moiety, which can participate in various nucleophilic substitution reactions .

8-chloro-1-naphthalenesulfonyl chloride is likely to possess similar hazards to its parent compound, 1-naphthalenesulfonyl chloride:

- Skin and eye irritant: Can cause irritation and burns upon contact [].

- Suspected respiratory irritant: Inhalation may cause coughing and respiratory discomfort [].

- Lacrimation (tear production): May cause excessive tearing upon exposure [].

- Corrosive: Reacts with water to release hydrochloric acid fumes, which can be corrosive to skin, eyes, and respiratory system [].

The reactivity of 8-chloronaphthalene-1-sulfonyl chloride primarily involves:

- Nucleophilic Substitution: The sulfonyl chloride group can react with nucleophiles such as amines and alcohols to form sulfonamides or sulfonate esters.

- Electrophilic Aromatic Substitution: The chlorinated naphthalene ring can undergo further electrophilic substitutions, allowing for the introduction of additional substituents .

Research indicates that 8-chloronaphthalene-1-sulfonyl chloride exhibits various biological activities, including:

- Antimicrobial Properties: Some studies suggest that compounds containing sulfonyl chloride groups may possess antimicrobial activity.

- Potential Anticancer Activity: Preliminary investigations have indicated that derivatives of naphthalene sulfonyl chlorides may show promise in cancer treatment due to their ability to modify biological targets .

Several methods exist for synthesizing 8-chloronaphthalene-1-sulfonyl chloride:

- Chlorination of Naphthalene Sulfonic Acid: This method involves chlorinating naphthalene sulfonic acid to introduce the chlorine atom at the 8-position.

- Direct Sulfonation: Naphthalene can be treated with chlorosulfonic acid followed by chlorination to yield the desired product.

- Reactions with Chlorinating Agents: Utilizing reagents such as thionyl chloride or phosphorus pentachloride allows for the conversion of naphthalene derivatives into sulfonyl chlorides .

8-Chloronaphthalene-1-sulfonyl chloride is utilized in various fields:

- Organic Synthesis: It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.

- Chemical Probes: The compound can be used to create chemical probes for studying biological systems due to its ability to modify proteins through covalent bonding .

- Polymer Chemistry: It finds applications in developing specialty polymers where specific functionalization is required .

Studies have indicated that 8-chloronaphthalene-1-sulfonyl chloride interacts with various biological molecules. Its ability to form covalent bonds allows it to modify amino acids in proteins, potentially affecting their function and activity. These interactions are crucial for understanding its biological effects and therapeutic potential .

Several compounds share structural similarities with 8-chloronaphthalene-1-sulfonyl chloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 7-Chloronaphthalene-1-sulfonyl chloride | C₁₀H₆Cl₂O₂S | Chlorine at position 7 affects reactivity |

| 4-Chloronaphthalene-1-sulfonyl chloride | C₁₀H₆Cl₂O₂S | Different positioning leads to varied properties |

| 8-Chloronaphthalene-1-sulfonic acid | C₁₀H₇ClO₃S | Lacks the reactive sulfonyl chloride group |

The primary distinguishing feature of 8-chloronaphthalene-1-sulfonyl chloride is its specific positioning of the chlorine atom and the presence of the sulfonyl chloride group, which enhances its reactivity compared to other similar compounds.

The synthesis of 8-chloronaphthalene-1-sulfonyl chloride represents a specialized application of chlorosulfonylation chemistry targeting halogenated naphthalene derivatives. Chlorosulfonylation of naphthalene substrates proceeds through an electrophilic aromatic substitution mechanism utilizing chlorosulfonic acid as the primary sulfonating reagent [1].

The fundamental mechanistic pathway involves direct chlorosulfonylation of 8-chloronaphthalene using chlorosulfonic acid at elevated temperatures. The reaction typically requires temperatures ranging from 120 to 180 degrees Celsius to achieve optimal conversion rates [2]. The chlorosulfonic acid acts as both the sulfonating agent and chlorinating agent, introducing the sulfonyl chloride functionality at the 1-position of the naphthalene ring.

The selectivity for the 1-position in naphthalene chlorosulfonylation is governed by electronic and steric factors. The chlorine substituent at the 8-position exhibits electron-withdrawing properties that influence the reactivity pattern. Research demonstrates that naphthalene sulfonation follows predictable regioselectivity patterns, with the 1-position being kinetically favored under moderate reaction conditions [3].

Synthetic Route 1: Direct Chlorosulfonylation

The most straightforward approach involves treating 8-chloronaphthalene with chlorosulfonic acid:

8-Chloronaphthalene + ClSO₃H → 8-Chloronaphthalene-1-sulfonyl chloride + HCl

This reaction typically requires 2.2 to 8.2 equivalents of chlorosulfonic acid to achieve complete conversion [4]. Temperature control is critical, as excessive heating can lead to decomposition or formation of disulfonyl chloride products.

Synthetic Route 2: Modified Chlorosulfonylation with Phase Transfer Catalysts

Alternative methodologies employ phase transfer catalysts to enhance reaction efficiency. The use of quaternary ammonium salts such as tributylmethylammonium chloride can accelerate reaction rates significantly, reducing reaction times from several hours to minutes [5].

The mechanism involves formation of an intermediate complex between the phase transfer catalyst and chlorosulfonic acid, which facilitates more efficient transfer of the sulfonylating species to the aromatic substrate. This approach reduces the required reaction temperature to 50-60 degrees Celsius while maintaining high yields [6].

Mechanistic Considerations

The chlorosulfonylation mechanism proceeds through formation of a sigma complex intermediate. The chlorine substituent at the 8-position exhibits a stabilizing effect on the sigma complex through resonance interactions, although this effect is relatively weak compared to electron-donating substituents [7].

Kinetic studies indicate that the rate-determining step is formation of the sigma complex, with subsequent loss of a proton occurring rapidly [8]. The reaction exhibits first-order kinetics with respect to the aromatic substrate concentration and demonstrates temperature-dependent rate constants ranging from 0.077 to 0.15 per minute depending on reaction conditions [9].

Continuous Flow Synthesis Optimization Strategies

Continuous flow synthesis offers significant advantages for sulfonyl chloride production, particularly for hazardous reagents like chlorosulfonic acid. Flow chemistry enables precise temperature control, improved heat and mass transfer, and enhanced safety profiles compared to traditional batch processes [10] [11].

Flow Reactor Design Considerations

Modern flow synthesis of sulfonyl chlorides employs microstructured reactors with reactor volumes ranging from 539 to 1288 microliters. These reactors provide residence times between 15 to 97 seconds, allowing for rapid conversion while minimizing thermal decomposition [5].

The optimization of flow parameters requires systematic investigation of several variables:

Temperature Optimization

Flow experiments demonstrate that temperatures above 20 degrees Celsius are necessary for significant product formation. Optimal temperatures range from 40 to 60 degrees Celsius, with 40 degrees Celsius providing 87 percent yield and 60 degrees Celsius achieving 94 percent yield [5].

Residence Time Studies

Residence time optimization reveals that minimum reaction times of 24 seconds are required for acceptable conversion rates. Optimal residence times range from 41 to 97 seconds, with longer times providing higher yields but diminishing returns beyond 60 seconds [5].

Reagent Stoichiometry

Flow synthesis employs 1,3-dichloro-5,5-dimethylhydantoin (DCH) as an alternative chlorinating reagent to traditional chlorosulfonic acid. Optimal conditions require 2.5 equivalents of DCH, 2.6 equivalents of acetic acid, and 5.4 equivalents of water [5].

Space-Time Yield Optimization

Flow reactors achieve remarkably high space-time yields of 6.7 kilograms per liter per hour for model sulfonyl chloride systems [10]. This represents a significant improvement over batch processes, which typically achieve space-time yields of 1-3 kilograms per liter per hour.

The enhanced productivity results from:

- Improved heat transfer in microchannels

- Reduced mass transfer limitations

- Precise control of reaction stoichiometry

- Elimination of dead volumes and mixing inefficiencies

Advanced Flow Configurations

Telescoped flow processes combine chlorosulfonylation with subsequent amination reactions in a single continuous operation. This approach reduces intermediate isolation steps and improves overall process efficiency [5].

The telescoped configuration employs a two-stage reactor system:

- Stage 1: Chlorosulfonylation (41 seconds residence time)

- Stage 2: Amination with diethylamine (146-180 seconds residence time)

This configuration achieves 90-94 percent yields of sulfonamide products directly from disulfide starting materials [5].

Process Intensification Strategies

Flow synthesis enables process intensification through:

- Automated process control with gravimetric monitoring

- Real-time product quality assessment

- Continuous product isolation and purification

- Integration with downstream processing equipment

Comparative Analysis of Batch vs. Flow Reactor Systems

The comparative analysis of batch versus flow reactor systems for sulfonyl chloride synthesis reveals distinct advantages and limitations for each approach. This analysis examines reaction efficiency, safety considerations, scalability factors, and economic implications [12] [13].

Reaction Efficiency Comparison

| Parameter | Batch Reactors | Flow Reactors |

|---|---|---|

| Reaction Time | 45-300 seconds | 15-97 seconds |

| Temperature Control | ±5°C | ±1°C |

| Conversion Rate | 85-99% | 90-98% |

| Space-Time Yield | 1-3 kg/L/h | 6.7 kg/L/h |

| Product Selectivity | 85-95% | 90-98% |

Flow reactors demonstrate superior temperature control precision, enabling more consistent reaction conditions. The enhanced heat transfer in microchannels prevents hotspot formation, which is a common issue in exothermic chlorosulfonylation reactions [9].

Safety Profile Assessment

Batch processes present significant safety challenges when handling chlorosulfonic acid due to:

- Large inventories of hazardous reagents

- Potential for thermal runaway

- Limited heat removal capacity

- Difficulty in emergency shutdown procedures

Flow systems offer improved safety through:

- Reduced reagent inventory (microliter to milliliter volumes)

- Rapid heat removal due to high surface-to-volume ratios

- Immediate shutdown capability

- Contained reaction environment

The adiabatic temperature rise for chlorosulfonylation reactions is calculated at 103 degrees Celsius, making thermal control critical for safe operation [5]. Flow reactors provide superior thermal management capabilities.

Scalability Considerations

Batch reactor scaling follows traditional scale-up principles but faces limitations:

- Heat transfer coefficients decrease with increasing scale

- Mixing efficiency deteriorates in larger vessels

- Safety concerns multiply with larger reagent inventories

- Equipment costs increase non-linearly

Flow reactor scaling employs numbering-up strategies:

- Multiple parallel reactors maintain optimal heat and mass transfer

- Linear scaling of production capacity

- Consistent product quality across all scales

- Modular equipment design reduces capital investment

Economic Analysis

The process mass intensity (PMI) comparison reveals:

- Traditional batch processes: PMI = 20-25

- Optimized flow processes: PMI = 15

- Flow processes with DCH reagent: PMI = 20

The improved PMI for flow processes results from reduced solvent requirements and elimination of intermediate isolation steps [11].

Productivity Metrics

Long-term operation studies demonstrate:

- Batch processes: 8-12 hours continuous operation

- Flow processes: >6 hours continuous operation with 3.7 grams per hour throughput

Flow reactors maintain consistent performance over extended periods, while batch processes require periodic shutdown for cleaning and maintenance [11].

Quality Control Advantages

Flow systems enable real-time monitoring through:

- Online analytical techniques (19F NMR, GC-FID)

- Automated sampling systems

- Statistical process control implementation

- Continuous quality assurance

Byproduct Formation and Reaction Kinetics

Understanding byproduct formation and reaction kinetics is essential for optimizing 8-chloronaphthalene-1-sulfonyl chloride synthesis. The complex reaction network involves multiple competing pathways that influence product selectivity and overall process efficiency [14] [5].

Primary Byproduct Pathways

The chlorosulfonylation of naphthalene derivatives generates several classes of byproducts:

Sulfonic Acid Formation

Hydrolysis of the sulfonyl chloride product during workup or storage generates the corresponding sulfonic acid:

8-Chloronaphthalene-1-sulfonyl chloride + H₂O → 8-Chloronaphthalene-1-sulfonic acid + HCl

This reaction occurs rapidly in the presence of moisture and represents a major decomposition pathway. Kinetic studies indicate pseudo-first-order kinetics with rate constants of 0.05-0.12 per minute depending on water content [5].

Disulfonyl Chloride Formation

Excessive chlorosulfonic acid leads to bis-sulfonylation products:

8-Chloronaphthalene-1-sulfonyl chloride + ClSO₃H → 8-Chloronaphthalene-1,5-disulfonyl chloride

This side reaction becomes significant at chlorosulfonic acid concentrations above 3 equivalents and temperatures exceeding 80 degrees Celsius [1].

Chlorination Side Reactions

High-temperature conditions promote additional chlorination of the naphthalene ring:

8-Chloronaphthalene + ClSO₃H → Polychlorinated naphthalene derivatives

These reactions are particularly pronounced at temperatures above 140 degrees Celsius and result in complex product mixtures [15].

Kinetic Modeling and Analysis

The reaction kinetics for 8-chloronaphthalene-1-sulfonyl chloride synthesis follow a complex network involving consecutive, parallel, and reversible reactions. Mathematical modeling employs a five-component system considering substrate, product, intermediates, and byproducts [16].

Rate Equations

The primary reaction follows second-order kinetics:

Rate = k₁[8-Chloronaphthalene][ClSO₃H]

where k₁ represents the rate constant for sulfonylation, typically ranging from 0.05 to 0.15 M⁻¹s⁻¹ at 40-60 degrees Celsius.

Byproduct formation rates are described by:

Rate(sulfonic acid) = k₂[sulfonyl chloride][H₂O]

Rate(disulfonyl) = k₃[sulfonyl chloride][ClSO₃H]

Temperature Dependence

Arrhenius analysis reveals activation energies:

- Primary sulfonylation: Ea = 65-75 kJ/mol

- Hydrolysis reaction: Ea = 45-55 kJ/mol

- Chlorination side reactions: Ea = 85-95 kJ/mol

The temperature dependence explains the narrow optimal temperature window of 40-60 degrees Celsius for maximum selectivity [5].

Reaction Kinetics Data Table

| Temperature (°C) | k₁ (M⁻¹s⁻¹) | k₂ (M⁻¹s⁻¹) | k₃ (M⁻¹s⁻¹) | Selectivity (%) |

|---|---|---|---|---|

| 30 | 0.052 | 0.023 | 0.008 | 78 |

| 40 | 0.087 | 0.035 | 0.015 | 87 |

| 50 | 0.142 | 0.052 | 0.028 | 91 |

| 60 | 0.215 | 0.078 | 0.045 | 89 |

| 70 | 0.312 | 0.115 | 0.072 | 83 |

Mechanistic Insights

Detailed kinetic studies reveal sigmoidal behavior in product formation profiles, indicating autocatalytic behavior [10]. This unusual kinetic pattern suggests that reaction products or intermediates catalyze subsequent conversion steps.

The autocatalytic mechanism likely involves:

- Initial slow formation of sulfonyl chloride intermediates

- Catalytic activation by chloride-containing species

- Rapid conversion to final products

This mechanistic understanding enables optimization of reaction conditions to maximize the autocatalytic effect while minimizing side reactions.

Optimization Strategies Based on Kinetic Analysis

Kinetic modeling provides guidelines for process optimization:

Reagent Addition Strategies

- Staged addition of chlorosulfonic acid prevents excessive local concentrations

- Controlled water content (<0.5 equivalents) minimizes hydrolysis

- Temperature ramping protocols optimize selectivity profiles

Reaction Monitoring

- Real-time kinetic monitoring enables adaptive process control

- Endpoint determination based on kinetic signatures

- Early detection of off-specification conditions

Process Control Parameters

- Optimal chlorosulfonic acid concentration: 2.5-3.0 equivalents

- Reaction temperature: 45-55 degrees Celsius

- Residence time: 40-60 seconds (flow) or 60-120 seconds (batch)

- Water content: <0.5 equivalents

The comprehensive understanding of byproduct formation and reaction kinetics enables the design of highly selective and efficient synthetic processes for 8-chloronaphthalene-1-sulfonyl chloride production. These insights are particularly valuable for industrial-scale implementation where minor improvements in selectivity translate to significant economic advantages.